6-Chloro-2-iodopurine

Description

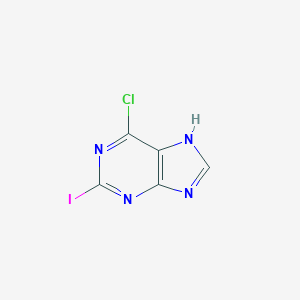

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-iodo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRNPDHDBPGZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463583 | |

| Record name | 6-Chloro-2-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18552-90-4 | |

| Record name | 6-Chloro-2-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18552-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Chloro-2-iodopurine

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, a key intermediate in the development of novel therapeutics.

Core Chemical Properties and Structure

This compound is a dihalogenated purine derivative that serves as a versatile building block in medicinal chemistry. Its differential reactivity at the C2 and C6 positions allows for selective functionalization, making it a valuable precursor for the synthesis of complex, biologically active molecules.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂ClIN₄ | |

| Molecular Weight | 280.45 g/mol | |

| Melting Point | 198-203 °C | [1][2] |

| Boiling Point | 352.9 ± 52.0 °C at 760 mmHg | [1] |

| Density | 2.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 167.2 ± 30.7 °C | [1] |

| Solubility | Soluble in dimethyl sulfoxide. | [3] |

| LogP | 1.00 | [1] |

| PSA | 54.46 Ų | [1] |

Structural Identifiers

| Identifier | String | Reference |

| SMILES | Clc1nc(I)nc2[nH]cnc12 | |

| InChI | 1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| InChI Key | SZRNPDHDBPGZOA-UHFFFAOYSA-N | |

| CAS Number | 18552-90-4 |

Experimental Protocols

Synthesis of this compound from Hypoxanthine

A robust and efficient synthesis of this compound has been developed starting from hypoxanthine.[4][5] This multi-step process involves chlorination, protection, regiospecific iodination, and deprotection.

Step 1: Synthesis of 6-Chloropurine

-

A mixture of hypoxanthine in dry N,N-dimethylaniline (DMA) is stirred.

-

Phosphoryl oxychloride is added dropwise at 0 °C over a 30-minute period.

-

The mixture is then heated at reflux for 2 hours under a nitrogen atmosphere.[4][5]

-

After cooling, the mixture is poured over ice, and the pH is adjusted to ~5 with ammonium hydroxide to precipitate the product.[6]

-

The crude 6-chloropurine is recovered and can be recrystallized from boiling water to yield 6-chloropurine monohydrate.[5]

Step 2: N-9 Protection

-

6-Chloropurine is reacted with 2,3-dihydropyran in refluxing tetrahydrofuran (THF) with a catalytic amount of p-toluenesulfonic acid.[5][7]

-

This step yields the N-9 tetrahydropyran-2-yl (THP) protected derivative, which is crucial for the subsequent regiospecific lithiation.

Step 3: Regiospecific Iodination

-

The protected 6-chloro-9-(tetrahydropyran-2-yl)purine is dissolved in anhydrous THF and cooled to -78 °C.[4][7]

-

A strong base, such as lithium 2,2,6,6-tetramethylpiperidide ("Harpoon's base") or lithium diisopropylamide (LDA), is added dropwise to selectively deprotonate the C2 position.[4][7]

-

An iodine source, typically molecular iodine (I₂), is then added to the reaction mixture to afford the 2-iodo derivative.[4][7]

Step 4: Deprotection

-

The THP protecting group is removed under acidic conditions, for example, with hydrochloric acid in methanol or by using copper(II) dichloride.[4][7]

-

The final product, this compound, is purified by flash column chromatography.[5]

Analytical Characterization

The structure and purity of this compound and its intermediates are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure, with HMBC and HMQC experiments providing detailed assignments of proton-carbon correlations.[4][5]

-

Mass Spectrometry (MS) : Techniques such as Electron Impact (EI) and Chemical Ionization (CI) are used to determine the molecular weight and fragmentation patterns.[4][5]

-

Infrared (IR) Spectroscopy : IR spectra, typically run as KBr pellets, show characteristic absorption bands for the functional groups present in the molecule.[4][5]

-

Single Crystal X-ray Diffraction : This technique has been used to definitively determine the molecular structures of this compound and its precursors.[4][5]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for a stepwise and selective introduction of various functional groups.

The carbon-iodine bond at the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carbon-chlorine bond at the C6 position is more susceptible to nucleophilic aromatic substitution (SNAr).[8] This orthogonal reactivity is a powerful tool for medicinal chemists.

This compound is a key template for preparing libraries of 2,6,9-trisubstituted purines, which are known to be potent inhibitors of cyclin-dependent kinases (CDKs).[4] CDK inhibitors have significant therapeutic potential as antineoplastic agents.[4] The related nucleoside analog, this compound-9-riboside, is also investigated for its antitumor activity, which is believed to rely on the inhibition of DNA synthesis and induction of apoptosis.[9][10]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and requires careful handling in a well-ventilated area.[2]

Precautionary Measures

-

Handling : Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid formation of dust and aerosols.[2] Wash hands thoroughly after handling.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong acids.[12][13]

-

First Aid :

Hazard Information

-

GHS Pictogram : GHS07 (Exclamation Mark)

-

Signal Word : Warning

-

Hazard Statement : H302: Harmful if swallowed.

References

- 1. 2-Iodo-6-chloropurine | CAS#:18552-90-4 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. 6-Chloropurine | 87-42-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and full characterisation of this compound, a template for the functionalisation of purines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chloro-2-iodopurine: A Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-iodopurine, a key heterocyclic building block in medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents.

Core Compound Data

This compound is a dihalogenated purine derivative that serves as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its differential reactivity at the C2 and C6 positions allows for selective functionalization, making it a valuable tool in the design of targeted therapies.

| Property | Value |

| CAS Number | 18552-90-4 |

| Molecular Formula | C₅H₂ClIN₄ |

| Molecular Weight | 280.45 g/mol |

| IUPAC Name | 6-chloro-2-iodo-9H-purine |

| Synonyms | 2-Iodo-6-chloropurine |

Synthetic Protocols

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective laboratory-scale synthesis starts from the readily available hypoxanthine.

Experimental Protocol: Synthesis of this compound from Hypoxanthine

This protocol involves a two-step process: the chlorination of hypoxanthine followed by iodination.

Step 1: Synthesis of 6-Chloropurine

-

In a round-bottom flask equipped with a reflux condenser, a mixture of hypoxanthine and an excess of phosphoryl chloride (POCl₃) is prepared.

-

A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added to the mixture.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess phosphoryl chloride is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice.

-

The pH of the resulting solution is adjusted to neutral or slightly basic with an aqueous base (e.g., ammonium hydroxide) to precipitate the 6-chloropurine.

-

The solid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

The synthesized 6-chloropurine is protected at the N9 position, for example, by reacting it with 2,3-dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl (THP) protected intermediate.

-

The N9-protected 6-chloropurine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A strong base, such as lithium diisopropylamide (LDA), is added dropwise to selectively deprotonate the C2 position of the purine ring.

-

An iodine source, such as molecular iodine (I₂), is then added to the reaction mixture to quench the lithiated intermediate, resulting in the formation of 9-THP-6-chloro-2-iodopurine.

-

The reaction is quenched, and the product is extracted.

-

Finally, the THP protecting group is removed under acidic conditions to yield the final product, this compound.

Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in this compound makes it an ideal substrate for sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of diverse chemical moieties at the C2 and C6 positions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the more reactive C2-I bond.

-

In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, and perform an aqueous workup.

-

The organic layer is separated, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the 2-substituted-6-chloropurine derivative.

Potential Biological Activity and Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, its purine scaffold is a common feature in molecules with significant biological activity. Purine analogs are known to act as inhibitors of various enzymes, particularly kinases, and can function as nucleoside analogs that interfere with DNA and RNA synthesis.[1][2]

Derivatives of this compound have shown potential as anticancer and antiviral agents.[3] For instance, the riboside derivative of this compound is a purine nucleoside analog with potential antitumor activity, which is thought to rely on the inhibition of DNA synthesis and the induction of apoptosis.[1][2][4]

Hypothetical Signaling Pathway: Kinase Inhibition

Many purine-based compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. A derivative of this compound could potentially act as a kinase inhibitor, disrupting a signaling cascade such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Disclaimer: The following diagram represents a hypothetical mechanism of action for a derivative of this compound as a kinase inhibitor. Direct evidence for the activity of this compound itself on this pathway has not been reported.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its unique chemical properties allow for the regioselective synthesis of a diverse library of purine derivatives. While the direct biological activity of this compound is not extensively studied, its derivatives have shown promise as potent modulators of key biological pathways, highlighting the importance of this compound as a foundational element in the quest for new therapeutics. Further research into the biological effects of novel derivatives synthesized from this versatile precursor is a promising avenue for future drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-9-riboside | Epigenetic Therapeutic Targets [epigenetic-targets.com]

Synthesis of 6-Chloro-2-iodopurine from hypoxanthine

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-iodopurine from Hypoxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel purine derivatives. Its two distinct halogen atoms at the C2 and C6 positions can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for drug discovery.[1][2] Compounds derived from this scaffold have shown potential as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, making them attractive targets for anti-cancer therapies.[1] This guide provides a comprehensive overview of a reliable five-step synthesis of this compound starting from the readily available and inexpensive purine base, hypoxanthine. The methodology is based on a well-established procedure that involves chlorination, N9-protection, regiospecific C2-iodination, and subsequent deprotection.[1][3]

Overall Synthetic Pathway

The synthesis transforms hypoxanthine into the target compound, this compound, in five distinct steps with an overall yield of approximately 54%.[1] The process begins with the conversion of hypoxanthine to 6-chloropurine, followed by the protection of the N9 position. A key step involves a regiospecific lithiation at the C2 position, which is then quenched with an iodine source. The final step is the removal of the protecting group to yield the desired product.

Step 1: Synthesis of 6-Chloropurine (7)

The first step is the chlorination of hypoxanthine using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[1][4][5] This reaction directly converts the hydroxyl group at the C6 position to a chlorine atom.

Experimental Protocol

To a stirred mixture of hypoxanthine (1.0 eq) in dry N,N-dimethylaniline (DMA), phosphorus oxychloride is added dropwise at 0 °C over a 30-minute period.[1] The resulting mixture is then heated to reflux (approximately 120 °C) for 2 hours under a nitrogen atmosphere, during which the solution turns red.[1] After the reaction is complete, the excess POCl₃ is removed by evaporation. The residue is carefully quenched by the slow addition of ice-cold water. The aqueous solution is then neutralized to a pH of 9 with concentrated ammonia, leading to the precipitation of the crude product.[1] The product, 6-chloropurine monohydrate, is isolated by filtration and purified by recrystallization from boiling water.[1]

Quantitative Data

| Reagent/Material | Molar Ratio | Amount | Role |

| Hypoxanthine (6) | 1.0 | 7.00 g | Starting Material |

| N,N-Dimethylaniline (DMA) | ~2.5 | 18 mL | Base/Catalyst |

| Phosphorus Oxychloride (POCl₃) | ~34 | 175 mL | Chlorinating Agent |

| Reaction Time | N/A | 2 hours | N/A |

| Reaction Temperature | N/A | 120 °C | N/A |

| Product Yield (7) | N/A | 86% | (After recrystallization) |

| Data sourced from Taddei et al. (2004).[1] |

Step 2: N9-Protection to Yield 6-Chloro-9-(tetrahydropyran-2-yl)purine (8)

To prevent side reactions at the N9 position during the subsequent metallation step, a protecting group is introduced. The tetrahydropyran-2-yl (THP) group is commonly used for this purpose. The protection is achieved by reacting 6-chloropurine with 2,3-dihydropyran (DHP) under acidic catalysis.[1]

Experimental Protocol

6-Chloropurine (1.0 eq) is dissolved in refluxing tetrahydrofuran (THF). To this solution, 2,3-dihydropyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added. The reaction mixture is maintained at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the resulting residue is purified using flash chromatography on silica gel to afford the N9-protected product.[1]

Quantitative Data

| Reagent/Material | Molar Ratio | Notes | Role |

| 6-Chloropurine (7) | 1.0 | --- | Substrate |

| 2,3-Dihydropyran (DHP) | Excess | Forms carbocation in situ | Protecting Agent |

| p-Toluenesulfonic acid (p-TsOH) | Catalytic | --- | Acid Catalyst |

| Solvent | N/A | THF | Reaction Medium |

| Reaction Temperature | N/A | Reflux | N/A |

| Product Yield (8) | N/A | 98% | (After chromatography) |

| Data sourced from Taddei et al. (2004).[1] |

Step 3 & 4: Regiospecific Iodination via Stannylation

This two-part step is the core of the synthesis, introducing the iodine atom at the C2 position. It involves a regiospecific lithiation of the C2 position using a strong, non-nucleophilic base, followed by quenching the resulting lithiated species with tributyltin chloride to form a stannylated intermediate. This intermediate is then directly converted to the 2-iodo derivative.

Experimental Workflow

Experimental Protocol

A solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP), also known as "Harpoon's base," is prepared in situ by adding n-butyllithium to a solution of 2,2,6,6-tetramethylpiperidine (TMP) in dry THF at -78 °C.[1][3] A solution of the N9-THP protected 6-chloropurine (8) is then added dropwise to the LTMP solution at -78 °C. After stirring, tributyltin chloride is added to quench the lithiated intermediate. The reaction is allowed to warm to room temperature. The solvent is evaporated, and the resulting stannylated intermediate is used in the next step without further purification. The crude stannane is dissolved in dichloromethane (CH₂Cl₂), and a solution of iodine in CH₂Cl₂ is added. The reaction is stirred until completion (monitored by TLC), after which it is quenched with aqueous sodium thiosulfate and extracted. The final protected product is purified by flash chromatography.[1]

Quantitative Data

| Reagent/Material | Molar Ratio | Notes | Role |

| 6-Chloro-9-THP-purine (8) | 1.0 | --- | Substrate |

| 2,2,6,6-Tetramethylpiperidine | 5.0 | For LTMP preparation | Base Precursor |

| n-Butyllithium | 5.0 | For LTMP preparation | Strong Base |

| Tributyltin Chloride | 5.0 | --- | Stannylating Agent |

| Iodine (I₂) | --- | --- | Iodinating Agent |

| Combined Yield (10) | N/A | 78% | (Over two steps) |

| Data sourced from Taddei et al. (2004).[1] |

Step 5: Deprotection to Yield this compound (11)

The final step involves the removal of the THP protecting group from the N9 position to yield the target compound, this compound. This is achieved under mild acidic conditions, catalyzed by copper(II) chloride.

Experimental Protocol

The protected 6-chloro-2-iodo-9-THP-purine (10) is dissolved in a mixture of ethanol and water. A catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O) is added, and the solution is heated to reflux. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to give the final product, this compound.[1]

Quantitative Data

| Reagent/Material | Molar Ratio | Notes | Role |

| 6-Chloro-2-iodo-9-THP-purine (10) | 1.0 | --- | Substrate |

| Copper(II) chloride dihydrate | 0.1 | --- | Lewis Acid Catalyst |

| Solvent | N/A | Ethanol/Water | Reaction Medium |

| Reaction Temperature | N/A | Reflux | N/A |

| Product Yield (11) | N/A | 88% | (After filtration) |

| Data sourced from Taddei et al. (2004).[1] |

Conclusion

The synthesis outlined in this guide provides an efficient and high-yielding pathway to this compound from hypoxanthine.[1] The five-step process, with an overall yield of 54%, is robust and relies on well-characterized chemical transformations.[1] The key to the synthesis is the highly regioselective C2-iodination, enabled by N9-protection and a directed lithiation-stannylation sequence.[1][3] The resulting dihalogenated purine is a valuable building block for constructing libraries of substituted purine analogs for screening in drug discovery programs, particularly in the search for novel kinase inhibitors.

References

- 1. Synthesis and full characterisation of this compound, a template for the functionalisation of purines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 6-Chloro-2-iodopurine

This technical guide provides a comprehensive overview of the spectroscopic data for the purine derivative 6-Chloro-2-iodopurine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

Experimental ¹H NMR data for the final product, this compound, was not explicitly detailed in the primary literature reviewed. For reference, the related precursor, 6-chloropurine, exhibits the following proton chemical shifts in DMSO-d6:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.786 | Singlet | H-8 |

| 8.741 | Singlet | H-2 |

Note: The introduction of an iodine atom at the C-2 position would remove the H-2 signal and is expected to influence the chemical shift of the H-8 proton.

¹³C NMR Data:

The ¹³C NMR spectrum of this compound was recorded in d-dmso at 75.4 MHz.[1] The observed chemical shifts are assigned as follows:

| Chemical Shift (δ) ppm | Assignment |

| 129.4 | C-5 |

| 146.1 | C-8 |

| 147.7 | C-6 |

| 151.4 | C-2 |

| 154.2 | C-4 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound was obtained using a KBr pellet.[1] The significant absorption bands are presented below:

| Wavenumber (cm⁻¹) | Description | Wavenumber (cm⁻¹) | Description |

| 3478s | N-H stretch | 1332s | C-N stretch |

| 3428s | N-H stretch | 1285w | C-N stretch |

| 3121m | C-H stretch (aromatic) | 1239s | C-N stretch |

| 3059m | C-H stretch (aromatic) | 1157w | |

| 2974m | 1114w | ||

| 2808m | 1002w | ||

| 2710m | 940m | ||

| 2544m | 922w | ||

| 1655w | C=N stretch | 861s | |

| 1607s | C=N stretch | 730m | C-Cl stretch |

| 1574s | C=C stretch (aromatic) | 678w | |

| 1478w | C=C stretch (aromatic) | 639s | |

| 1449m | 603m | ||

| 1427w | 556m | ||

| 1397s | 508m | C-I stretch |

s = strong, m = medium, w = weak

Mass Spectrometry (MS)

Mass spectrometry was performed using chemical ionization (CI).[1] The resulting data is as follows:

| m/z | Ion |

| 155 | [M+H]⁺ |

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 MHz spectrometer.[1] The residual solvent peak was used as an internal reference, and chemical shifts (δ) are reported in parts per million (ppm).[1] For ¹³C NMR, the spectrometer operated at 75.4 MHz.[1]

A general protocol for obtaining NMR spectra of purine derivatives involves:

-

Sample Preparation: Dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

-

Instrument Setup: Tuning and shimming the NMR spectrometer to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquiring the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectra were recorded on an FTIR Perkin-Elmer 2000 spectrophotometer as KBr pellets.[1]

A standard procedure for obtaining an IR spectrum using a KBr pellet is:

-

Sample Preparation: Grinding a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Compressing the resulting mixture in a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: Placing the KBr pellet in the sample holder of the FTIR spectrometer and acquiring the spectrum.

Mass Spectrometry

Mass spectra were obtained using chemical ionization (CI) techniques.[1]

A general protocol for mass spectrometry of halogenated purines can involve:

-

Sample Introduction: Introducing the sample into the ion source of the mass spectrometer. For solid samples, this may involve dissolving the sample in a suitable solvent and infusing it into the instrument.

-

Ionization: Ionizing the sample using a suitable technique. In chemical ionization, a reagent gas is first ionized, and these ions then react with the analyte molecules to produce pseudomolecular ions (e.g., [M+H]⁺).

-

Mass Analysis: Separating the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detecting the ions and generating the mass spectrum.

Data Interpretation and Structural Elucidation

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the structural elucidation of this compound.

References

Navigating the Solubility Landscape of 6-Chloro-2-iodopurine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 6-chloro-2-iodopurine, a key intermediate in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document provides available solubility data, detailed experimental protocols for solubility determination, and contextual insights into its potential role in cellular signaling pathways.

Core Technical Data: Solubility Profile

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of structurally similar purine analogs, such as 6-chloropurine and 6-chloro-2-iodo-9-vinyl-9H-purine, a qualitative and predicted solubility profile can be inferred. The following table summarizes the expected solubility of this compound. Researchers are strongly advised to determine the empirical solubility for their specific applications.

| Solvent | Chemical Formula | Predicted/Inferred Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | A common solvent for purine analogs, often used for creating stock solutions.[1][2][3] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Similar to DMSO, DMF is a polar aprotic solvent expected to dissolve this compound.[2][4] |

| Methanol | CH₃OH | Sparingly Soluble | Lower solubility is anticipated compared to DMSO and DMF. |

| Ethanol | C₂H₅OH | Sparingly Soluble | Similar to methanol, solubility is expected to be limited.[1] |

| Acetone | (CH₃)₂CO | Predicted to be Poorly Soluble | Generally less effective for dissolving polar heterocyclic compounds. |

| Acetonitrile | CH₃CN | Predicted to be Poorly Soluble | Limited solubility is expected based on typical purine solubility profiles. |

| Water | H₂O | Poorly Soluble | Purine bases often exhibit low aqueous solubility.[1] |

Note: The information presented is inferred from related compounds and should be experimentally verified.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data, this section details a standardized experimental protocol based on the widely accepted shake-flask method.[5] This method is considered reliable for determining the thermodynamic equilibrium solubility of a compound.[5]

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[5]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

For a more complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the potential biological context of this compound, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound.

Potential Role in Signaling Pathways

Purine analogs are a well-established class of compounds that can act as inhibitors of various kinases, which are pivotal enzymes in cellular signaling pathways.[7] While the specific targets of this compound have not been fully elucidated, its structural resemblance to known kinase inhibitors suggests it could potentially modulate pathways that are frequently dysregulated in diseases such as cancer.[4][8] One such critical pathway is the MAPK/ERK pathway, which controls cell proliferation, differentiation, and survival.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Potential of 6-Chloro-2-iodopurine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Among the vast array of purine analogs, 6-Chloro-2-iodopurine has emerged as a particularly versatile synthetic intermediate, giving rise to derivatives with significant potential in oncology, virology, and as modulators of key cellular processes. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, with a focus on their anticancer, antiviral, and kinase inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of activity and visual representations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of 6-chloropurine, including those with substitutions at the 2-position, have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanisms underlying their cytotoxic effects include the induction of apoptosis and cell cycle arrest.

Quantitative Antiproliferative Data

The following tables summarize the in vitro anticancer activity of various 6-chloro-2-substituted purine derivatives against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Table 1: Antiproliferative Activity of 6-Chloro-2-Substituted Purine Derivatives against Various Cancer Cell Lines

| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1a | -I | -Cl (as nucleoside) | HeLa (Cervical) | 1-10 | [1] |

| 1b | -I | -Cl (as nucleoside) | MCF-7 (Breast) | 1-10 | [1] |

| 1c | -I | -Cl (as nucleoside) | DU-145 (Prostate) | < 1 | [1] |

| 1d | -I | -Cl (as nucleoside) | A549 (Lung) | 1-10 | [1] |

| 1e | -I | -Cl (as nucleoside) | HepG2 (Liver) | 1-10 | [1] |

| 1f | -I | -Cl (as nucleoside) | HT-29 (Colon) | 1-10 | [1] |

| 2a | -Cl | 4-methyl-imidazole containing side chain | K562 (Leukemia) | 2.27 | |

| 2b | -Cl | 4-methyl-imidazole containing side chain | HL-60 (Leukemia) | 1.42 | |

| 2c | -Cl | 4-methyl-imidazole containing side chain | OKP-GS (Renal) | 4.56 | |

| 3 | -Cl | Methoxy group containing side chain | OKP-GS (Renal) | Significant Inhibition |

Antiviral Activity

6-Chloropurine nucleoside analogs have also been investigated for their antiviral properties. Notably, certain derivatives have shown efficacy against coronaviruses.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of 6-chloropurine nucleoside analogs against SARS-CoV.

Table 2: Anti-SARS-CoV Activity of 6-Chloropurine Nucleoside Analogs

| Compound ID | Description | EC50 (µM) | Reference |

| N1 | 6-chloropurine nucleoside analog 1 | Comparable to Mizoribine and Ribavirin | [2] |

| N11 | 6-chloropurine nucleoside analog 11 | Comparable to Mizoribine and Ribavirin | [2] |

Kinase Inhibitory Activity

The purine scaffold is a well-established framework for the design of kinase inhibitors due to its structural resemblance to ATP. While specific data on this compound derivatives as kinase inhibitors is emerging, related 6-chloropurine analogs have shown potent inhibitory activity against various kinases.

Quantitative Kinase Inhibition Data

The following table presents the kinase inhibitory activity of a 6-chloro-purine derivative.

Table 3: Kinase Inhibitory Activity of a 6-Chloro-Purine Derivative

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| KI-1 | Chk1 | 3-10 | [3] |

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity (Plaque Reduction Assay)

This assay quantifies the reduction in viral plaques to determine antiviral efficacy.

-

Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates to form a confluent monolayer.[4]

-

Compound and Virus Incubation: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours. Subsequently, infect the cells with the virus at a known multiplicity of infection (MOI).[4]

-

Overlay: After viral adsorption, remove the inoculum and add an overlay medium (e.g., containing carboxymethylcellulose or Avicel) to restrict virus spread to adjacent cells.[4]

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[4]

-

Staining: Fix the cells with a formaldehyde solution and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed.[4]

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.[4]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Interpretation: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Collection: Following treatment with the test compound, collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

-

Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), topoisomerase II enzyme, and the test compound at various concentrations in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.[5]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Intrinsic Apoptosis Pathway

Many 6-chloropurine derivatives exert their anticancer effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-2-iodopurine: A Versatile Scaffold for Purine Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and antiviral agents. Among the diverse array of purine building blocks, 6-chloro-2-iodopurine stands out as a uniquely versatile template for the synthesis of complex, multi-functionalized purine derivatives. Its strategic di-halogenation allows for a programmed, site-selective introduction of various substituents, making it an invaluable tool in drug discovery and chemical biology. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reaction protocols, quantitative data, and the biological relevance of the resulting compounds.

The Principle of Differential Reactivity

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond at the C2 position is significantly more labile and susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the more robust carbon-chlorine (C-Cl) bond at the C6 position.[1][2] Conversely, the C6 position is more activated towards nucleophilic aromatic substitution (SNAr).[3] This orthogonal reactivity allows for a stepwise and controlled functionalization of the purine core, enabling the synthesis of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The higher reactivity of the C-I bond at the C2 position allows for selective functionalization while leaving the C6-chloro group intact for subsequent modifications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides. In the case of this compound, this reaction proceeds selectively at the C2 position.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 12 | 81 | [4] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 85 | [4] |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 12 | 75 | [4] |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 | [5] |

| 5 | Pyridine-3-boronic acid | Na₂PdCl₄/cataCXium F sulf | Na₂CO₃ | H₂O | 100 | 1 | 92 | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a 9-benzyl-protected this compound with phenylboronic acid.[4]

-

Reaction Setup: To an argon-purged flask, add 9-benzyl-6-chloro-2-iodopurine (1.0 equiv), phenylboronic acid (1.5 equiv), anhydrous potassium carbonate (1.25 equiv), and Pd(PPh₃)₄ (0.025 equiv).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Stir the mixture under an argon atmosphere at 100 °C until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®.

-

Purification: Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-iodopurine: Discovery and History

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of this compound, a key intermediate in the development of novel purine derivatives. The document details the primary synthetic pathway, including experimental protocols and quantitative data, and illustrates the logical workflow of its synthesis and its potential for further functionalization.

Introduction

The functionalization of purines is a cornerstone of medicinal chemistry, leading to the development of a wide range of therapeutics, including antiviral and anticancer agents. This compound has emerged as a valuable template for this purpose due to the differential reactivity of its two halogen substituents. The chloro group at the 6-position and the iodo group at the 2-position can be selectively targeted by various reactions, allowing for the precise and controlled introduction of diverse functional groups. This guide focuses on the key synthetic methodology that has made this versatile building block readily accessible.

History and Discovery

While the synthesis of various halogenated purines has been explored for decades, a significant advancement in the targeted and efficient synthesis of this compound was presented in a 2004 publication by Taddei, Kilian, Slawin, and Woollins.[1][2] Their work outlined a simple and efficient five-step synthesis starting from the readily available and inexpensive purine derivative, hypoxanthine.[1][2] This method provided a practical route to multigram quantities of the compound, thereby facilitating its use in medicinal chemistry and drug discovery.

The key innovation in this synthesis was a regiospecific lithiation and quenching sequence on a protected 6-chloropurine intermediate.[1][2] This approach solved the challenge of selectively introducing an iodine atom at the 2-position of the purine ring, a transformation that was not straightforward using previous methods. The development of this synthetic route was driven by the need for versatile building blocks for the creation of libraries of 2,6,9-trisubstituted purines, which have shown significant potential as inhibitors of cyclin-dependent kinases (CDKs).[1]

Core Synthetic Pathway

The most established and efficient synthesis of this compound is a five-step process starting from hypoxanthine.[1][2] The overall workflow is depicted in the diagram below, followed by a detailed breakdown of each experimental step.

Caption: Overall workflow for the synthesis of this compound from Hypoxanthine.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of this compound as reported by Taddei et al. (2004).[1][2]

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Chlorination | Hypoxanthine | 6-Chloropurine | 95 |

| 2 | N9-Protection | 6-Chloropurine | 6-Chloro-9-(tetrahydropyran-2-yl)purine | 98 |

| 3 & 4 | Lithiation, Stannylation & Iodination | 6-Chloro-9-(tetrahydropyran-2-yl)purine | 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine | 60 |

| 5 | Deprotection | 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine | This compound | 98 |

| Overall | - | Hypoxanthine | This compound | 54 |

Detailed Experimental Protocols

The following protocols are adapted from the work of Taddei, Kilian, Slawin, and Woollins.[1][2]

Step 1: Synthesis of 6-Chloropurine from Hypoxanthine

-

Reagents: Hypoxanthine, Phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

-

Procedure: A mixture of hypoxanthine, N,N-dimethylaniline, and an excess of phosphorus oxychloride is refluxed for approximately 4 hours. The excess phosphorus oxychloride is then removed under reduced pressure. The resulting residue is carefully poured onto crushed ice, and the pH is adjusted to 6 with a concentrated ammonia solution. The precipitate is collected by filtration, washed with cold water, and dried to yield 6-chloropurine.

Step 2: Synthesis of 6-Chloro-9-(tetrahydropyran-2-yl)purine

-

Reagents: 6-Chloropurine, 2,3-Dihydropyran, p-Toluenesulfonic acid monohydrate, Ethyl acetate.

-

Procedure: To a suspension of 6-chloropurine in ethyl acetate, 2,3-dihydropyran and a catalytic amount of p-toluenesulfonic acid monohydrate are added. The mixture is stirred at room temperature for 24 hours. The resulting solution is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give the N9-protected product.

Step 3 & 4: Synthesis of 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine

-

Reagents: 6-Chloro-9-(tetrahydropyran-2-yl)purine, Lithium 2,2,6,6-tetramethylpiperidide (LTMP), Tributyltin chloride, Iodine, Tetrahydrofuran (THF).

-

Procedure: A solution of 6-chloro-9-(tetrahydropyran-2-yl)purine in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of LTMP in THF is added dropwise, and the mixture is stirred for 30 minutes. Tributyltin chloride is then added, and the reaction is allowed to warm to room temperature over 2 hours. The mixture is cooled again to -78 °C, and a solution of iodine in THF is added. The reaction is stirred for 1 hour at this temperature and then warmed to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 5: Synthesis of this compound

-

Reagents: 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine, Copper(II) chloride, Ethanol, Water.

-

Procedure: To a solution of the protected purine in a mixture of ethanol and water (95:5), copper(II) chloride (10 mol%) is added. The mixture is refluxed for 5 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, this compound.

Logical Relationships and Functionalization Potential

The strategic placement of the chloro and iodo substituents on the purine ring allows for selective functionalization, making this compound a versatile intermediate. The differential reactivity of the C-Cl and C-I bonds is key to this utility.

Caption: Functionalization pathways for this compound.

The carbon-iodine bond at the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of carbon-based substituents. Conversely, the carbon-chlorine bond at the C6 position is more susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of heteroatom nucleophiles such as amines and alcohols. This orthogonal reactivity allows for a stepwise and controlled approach to the synthesis of highly functionalized purine derivatives.

Conclusion

The development of a robust and efficient synthesis for this compound has been a significant enabler for modern medicinal chemistry. The methodology detailed in this guide provides a reliable pathway to this key building block, opening the door to the exploration of a vast chemical space of purine analogues. The ability to selectively functionalize the 2 and 6 positions of the purine core will continue to fuel the discovery of new therapeutic agents for a wide range of diseases.

References

Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of 6-Chloro-2-iodopurine's C-Cl and C-I Bonds

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine is a pivotal heterocyclic building block in medicinal chemistry, offering two distinct reactive sites for functionalization. The differential reactivity of the carbon-chlorine (C-Cl) bond at the C6 position and the carbon-iodine (C-I) bond at the C2 position allows for selective and sequential chemical modifications. This technical guide provides an in-depth analysis of the reactivity profile of these two positions, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document aims to serve as a comprehensive resource for researchers in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Reactivity Profile: C-Cl vs. C-I

The enhanced reactivity of the C-I bond compared to the C-Cl bond is a cornerstone of the synthetic utility of this compound. This difference is primarily attributed to the lower bond dissociation energy of the C-I bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-I bond is significantly faster than to the C-Cl bond, enabling highly regioselective transformations at the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

Table 1: Reactivity in Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Position of Substitution | Reaction Conditions | Yield (%) | Reference |

| Benzylamine | C6 | BuOH, NEt₃, 110 °C, 3 h | 95 | [1] |

| (R)-2-aminobutan-1-ol | C2 (of 2-chloro-6-(benzylamino)-9-isopropylpurine) | 160 °C, 8 h | 89 | [1] |

Note: The second entry demonstrates substitution at C2 of a derivative, highlighting that with a less reactive C6, the C2-chloro group can be displaced under forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. In the context of this compound, these reactions overwhelmingly favor substitution at the C2 position due to the higher reactivity of the C-I bond.

A study on the Suzuki-Miyaura coupling of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid selectively afforded 9-benzyl-6-chloro-2-phenylpurine in 81% yield, demonstrating the preferential reactivity of the C-I bond.[2] In contrast, the reaction of 9-benzyl-2,6-dichloropurine under similar conditions resulted in substitution at the C6 position.[3]

Table 2: Comparative Yields in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Position of Substitution | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | C2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 81 | [2] |

| Suzuki-Miyaura | Phenylboronic acid (on 2,6-dichloropurine) | C6 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 77 | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the synthesis reported by Henderson et al.[4]

Materials:

-

6-Chloropurine

-

3,4-Dihydro-2H-pyran

-

p-Toluenesulfonic acid

-

Dioxane

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

Iodine (I₂)

-

Hydrochloric acid (HCl) in Methanol

Procedure:

-

Protection of 6-Chloropurine: To a solution of 6-chloropurine in dioxane, add a catalytic amount of p-toluenesulfonic acid and 3,4-dihydro-2H-pyran. Stir the mixture at room temperature until the reaction is complete (monitored by TLC) to yield 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

-

Iodination: Dissolve the protected 6-chloropurine in anhydrous THF and cool the solution to -78 °C. Add a solution of LDA in THF dropwise. After stirring for a specified time, add a solution of iodine in THF. Allow the reaction to warm to room temperature.

-

Deprotection: Quench the reaction and remove the solvent. Dissolve the crude product in a solution of HCl in methanol to remove the THP protecting group.

-

Purification: Purify the resulting this compound by recrystallization or column chromatography.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C2 Position

This protocol is adapted from the work of Havelkova et al. on a similar substrate.[2]

Materials:

-

9-Benzyl-6-chloro-2-iodopurine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Toluene

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 9-benzyl-6-chloro-2-iodopurine (1 equivalent), phenylboronic acid (1.1 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 9-benzyl-6-chloro-2-phenylpurine.

Protocol 3: Buchwald-Hartwig Amination (General Procedure)

This is a general protocol that can be optimized for the amination of this compound at either position, depending on the desired product and reaction conditions. Selective amination at the C2 position would likely require a milder catalyst system to favor reaction at the C-I bond.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, combine Pd(OAc)₂, XPhos, and NaOtBu in a Schlenk tube.

-

Add anhydrous toluene, followed by this compound and the desired amine.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Signaling Pathway and Experimental Workflow Visualizations

Derivatives of this compound are valuable precursors for the synthesis of potent kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a hallmark of many cancers. Roscovitine and its analogues, which can be synthesized from this compound derivatives, are known CDK inhibitors.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers. Selective JAK inhibitors are of significant therapeutic interest. The purine scaffold is a common feature in many JAK inhibitors.

Experimental Workflow for Selective Functionalization

The differential reactivity of the C-I and C-Cl bonds allows for a stepwise functionalization strategy, which is invaluable for building molecular complexity.

Conclusion

This compound is a versatile and highly valuable scaffold in medicinal chemistry. The pronounced difference in reactivity between the C-I and C-Cl bonds provides a predictable and powerful tool for the regioselective synthesis of complex purine derivatives. The greater lability of the C-I bond in palladium-catalyzed cross-coupling reactions allows for initial modification at the C2 position, leaving the C6-chloro substituent available for subsequent nucleophilic aromatic substitution or other transformations. This guide provides a foundational understanding of this reactivity profile, supported by quantitative data and detailed protocols, to aid researchers in the strategic design and synthesis of novel therapeutic agents. The potential to generate potent kinase inhibitors from this scaffold underscores its importance in modern drug discovery.

References

6-Chloro-2-iodopurine: A Technical Guide for Researchers

An In-depth Technical Guide on the Commercial Availability, Purity, and Experimental Applications of 6-Chloro-2-iodopurine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a critical building block in medicinal chemistry and drug discovery. The document details its commercial suppliers, typical purity levels, and provides in-depth experimental protocols for its synthesis and purification. Furthermore, it explores the role of purine analogs in cell signaling pathways, offering insights for researchers in oncology and related fields.

Commercial Availability and Purity

This compound is readily available from a variety of commercial chemical suppliers. The purity of the commercially available compound is typically high, generally ranging from 95% to over 98%, making it suitable for most research and development applications. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Below is a summary of representative commercial suppliers and their stated purity levels for this compound.

| Supplier | Stated Purity | CAS Number |

| Sigma-Aldrich | 97% | 18552-90-4 |

| ChemScene | ≥97% | 18552-90-4 |

| Shanghai Nianxing Industrial Co., Ltd. | 98.0% | 18552-90-4 |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 18552-90-4 |

| Shanghai Amole Biotechnology Co., Ltd. | 95.0% | 18552-90-4 |

| ChemicalBook Suppliers | 98% min | 18552-90-4 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established literature procedures. These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.

Synthesis of this compound from 6-Chloropurine

A common synthetic route to this compound involves the protection of the N9 position of 6-chloropurine, followed by iodination at the C2 position, and subsequent deprotection.

Step 1: N9-Protection of 6-Chloropurine

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine in a suitable solvent such as dioxane.

-

Addition of Reagents: Add 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid.

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Quench the reaction and isolate the product, 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, using standard extraction and purification techniques.

Step 2: Iodination of N9-Protected 6-Chloropurine

-

Reaction Setup: Dissolve the protected 6-chloropurine in an anhydrous solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.[1]

-

Deprotonation: Slowly add a strong base, such as lithium diisopropylamide (LDA), to the cooled solution to deprotonate the C2 position.[1]

-

Iodination: Add a solution of molecular iodine (I₂) in THF dropwise to the reaction mixture.[1]

-

Work-up and Isolation: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). Extract the product, 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, and purify by column chromatography.

Step 3: N9-Deprotection

-

Reaction Setup: Dissolve the iodinated and protected purine in a solvent mixture such as methanol.

-

Acidic Cleavage: Add an acid, for example, hydrochloric acid (HCl), to the solution to cleave the tetrahydropyranyl (THP) protecting group.[1]

-

Reaction Conditions: Stir the reaction at room temperature until completion.

-

Isolation and Purification: Neutralize the reaction mixture and isolate the crude this compound. The final product can be purified by recrystallization or column chromatography to yield a white to off-white solid.

A simplified workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or residual solvents.

Column Chromatography:

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A solvent system of ethyl acetate and n-hexane is often effective for the elution.

-

Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent mixture. Fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are then combined and the solvent is removed under reduced pressure.

Recrystallization:

-

Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Procedure: Dissolve the crude this compound in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Role in Drug Discovery and Signaling Pathways

This compound serves as a versatile intermediate in the synthesis of a wide array of purine derivatives with potential therapeutic applications. The differential reactivity of the chloro and iodo substituents allows for selective functionalization at the C2 and C6 positions of the purine ring, enabling the creation of diverse chemical libraries for drug screening.

Purine analogs are well-established as modulators of various biological processes, frequently acting as inhibitors of kinases and other enzymes involved in cellular signaling. Derivatives of 6-chloropurine have demonstrated anticancer activity by inducing apoptosis and causing cell cycle arrest.[2] While the specific signaling pathways directly modulated by this compound are not extensively detailed in the literature, its derivatives are known to target key cancer-related pathways.

The diagram below illustrates a generalized signaling pathway that can be targeted by purine-based kinase inhibitors, leading to the inhibition of cell proliferation and survival.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by purine analogs.

This guide provides foundational knowledge for researchers working with this compound. For specific applications, further literature review and experimental optimization are recommended.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-Chloro-2-iodopurine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction of 6-chloro-2-iodopurine. This procedure is particularly valuable for the synthesis of 2,6-disubstituted purine derivatives, which are significant scaffolds in medicinal chemistry and drug discovery. The described methodology allows for the selective functionalization at the C2 position, leveraging the higher reactivity of the iodo group over the chloro substituent.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] In the context of purine chemistry, it enables the introduction of a wide variety of aryl, heteroaryl, and alkenyl substituents. For dihalogenated purines such as this compound, the differential reactivity of the halogen atoms allows for regioselective substitution. The iodine atom at the C2 position is more reactive towards palladium-catalyzed cross-coupling than the chlorine atom at the C6 position, enabling the selective synthesis of 2-substituted-6-chloropurines.[1][4] These intermediates can be further functionalized at the C6 position in subsequent reactions.

This protocol outlines the optimized conditions for the selective Suzuki coupling of a protected this compound with various boronic acids.

Key Reaction Parameters

The success of the Suzuki coupling of this compound is dependent on several critical factors:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to be a superior catalyst for this transformation compared to other palladium systems.[4]

-

Base: Potassium carbonate (K₂CO₃) is an effective base for this reaction.[4] Other bases such as sodium carbonate, cesium carbonate, or organic bases have been found to be less efficient.[4]

-

Solvent: The choice of solvent is crucial and depends on the electronic properties of the boronic acid. Anhydrous conditions using toluene are preferred for electron-rich arylboronic acids, while aqueous 1,2-dimethoxyethane (DME) is more suitable for electron-poor arylboronic acids and alkenylboronic acids.[1][4]

-

Protecting Group: A protecting group on the purine nitrogen (e.g., benzyl) is typically required to ensure solubility and prevent side reactions.

Experimental Protocol

This protocol describes the selective Suzuki coupling of 9-benzyl-6-chloro-2-iodopurine with a generic boronic acid.

Materials:

-

9-benzyl-6-chloro-2-iodopurine

-

Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 - 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous toluene or 1,2-dimethoxyethane (DME)/water mixture

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Procedure:

-